molecular formula C8H3BrClF B1384637 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene CAS No. 2187435-46-5

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene

Cat. No. B1384637
M. Wt: 233.46 g/mol
InChI Key: UHMAEITVYQXLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene is a chemical compound with the molecular weight of 199.02 . It is stored at ambient temperature and is available in liquid form .


Synthesis Analysis

The synthesis of similar compounds, such as 2-bromoethynyl aryl sulfones, has been developed and their reactivity in [4+2] cycloaddition reactions has been described . Another study discusses the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution, which yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene can be analyzed using methods such as ab initio HF and Density Functional Theory (B3LYP) calculations . These methods can provide insights into the optimized geometries of the molecule and compare them with the experimental values of similar compounds .


Chemical Reactions Analysis

The reactivity of similar compounds, such as 2-bromoethynyl aryl sulfones, in [4+2] cycloaddition reactions has been described . Additionally, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene can yield 2-(bromoethynyl)naphthalene .


Physical And Chemical Properties Analysis

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene is a liquid at ambient temperature . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : The synthesis of similar halogenated aromatic compounds like 1,2-bis(bromomethyl)-4-fluorobenzene has been explored through diazotization and bromination processes. These methods are crucial for producing halogenated compounds used in various chemical reactions and industrial applications (Guo, 2009).

  • Carbonylative Transformations : Research on 1-bromo-2-fluorobenzenes, which share structural similarities with the compound , shows their effectiveness in carbonylative transformations. This process is significant in the synthesis of heterocyclic compounds, which have applications in pharmaceutical and material sciences (Jianbin Chen et al., 2014).

Photophysical and Electrochemical Studies

  • Photophysical Properties : Studies on compounds like 1,4-diethynyl-2-fluorobenzene, closely related to the compound , reveal insights into the effects of aggregation and planarization on their photophysical properties. This information is vital for developing materials with specific optical properties (M. Levitus et al., 2001).

  • Electrochemical Fluorination : Research involving the electrochemical fluorination of halobenzenes, including those structurally similar to 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene, contributes to our understanding of fluorination mechanisms. This knowledge is crucial for developing new fluorination techniques in organic synthesis (Hirohide Horio et al., 1996).

Spectroscopic Analysis

  • Spectroscopic Investigations : The study of the infrared and Raman spectra of similar compounds like 1-(chloromethyl)-4-fluorobenzene helps in understanding the molecular structure and behavior of halogenated benzene derivatives. Such studies are vital in the fields of analytical and physical chemistry (W. Seth-Paul & H. Shino, 1975).

Safety And Hazards

The safety data sheet for a similar compound, (2-BROMOETHYNYL)TRIISOPROPYLSILANE, indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin and eye irritation .

properties

IUPAC Name

1-(2-bromoethynyl)-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMAEITVYQXLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250277
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene

CAS RN

2187435-46-5
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene
Reactant of Route 3
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene
Reactant of Route 4
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene
Reactant of Route 6
1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.